molecular formula C20H20FN5O B3413612 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide CAS No. 946244-88-8

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide

Cat. No. B3413612
CAS RN: 946244-88-8
M. Wt: 365.4 g/mol
InChI Key: PUKMNWKIPGGDLL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. It contains functional groups such as amide and fluorobenzene, which are common in many pharmaceuticals and synthetic organic compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the formation of amide bonds, which can be achieved through various methods, including direct amide coupling or acylation of amines . The presence of the pyrimidine ring suggests that a cyclization reaction may be involved in its synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds often involves various intermolecular interactions that stabilize the molecule, such as hydrogen bonding . The presence of the fluorine atom suggests that there may be strong electronegative effects influencing the molecule’s structure and reactivity .


Chemical Reactions Analysis

The reactivity of similar compounds can be influenced by various factors, including the presence of electron-donating and electron-withdrawing groups, the stability of the formed intermediates, and the specific conditions under which the reaction is carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely and depend on their specific molecular structures . These properties can include melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Anti-Malarial Activity

TCMDC-124724 has shown promising results in the field of anti-malarial research. It has been identified as a hit structure in the Tres Cantos Antimalarial Compound Set (TCAMS), which contains confirmed active structures against Plasmodium falciparum, the infective agent responsible for malaria . The compound’s antiplasmodial potency makes it a good starting point for the investigation of new antiplasmodial drug leads .

Drug Lead Investigation

Due to its antiplasmodial potency and predicted physicochemical properties, TCMDC-124724 serves as a promising compound for drug lead investigation . It provides a variety of starting points for the development of new drugs, particularly in the field of anti-malarial research .

Biological Evaluation

The synthesized analogues of TCMDC-124724 are evaluated for their biological activity against Plasmodium falciparum NF54 strains . This helps in understanding the effectiveness of these new compounds and their potential as anti-malarial drugs .

Quinazolinedione Pharmacophore

TCMDC-124724 contains a quinazolinedione pharmacophore, which displays promising antimalarial activity and low toxicity . This makes it an important compound in medicinal chemistry, with a wide range of biological activities .

Lead Optimization

TCMDC-124724 is used in lead optimization studies. These studies focus on the replacement of various moieties in the compound to enhance its antimalarial activity . For instance, potent antimalarial activity could be maintained by replacing the methoxy group in the meta position of the phenyl side chain with a fluorine or chlorine atom .

Mechanism of Action

Target of Action

TCMDC-124724, also known as N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide, primarily targets the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS) . PfAsnRS is a crucial enzyme involved in protein translation in the malaria-causing parasite Plasmodium falciparum .

Mode of Action

TCMDC-124724 acts as an inhibitor of PfAsnRS. It inhibits protein translation and activates the amino acid starvation response in the parasite . The compound is a pro-inhibitor, and its inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-124724 adduct .

Biochemical Pathways

The primary biochemical pathway affected by TCMDC-124724 is the protein translation pathway in Plasmodium falciparum. By inhibiting PfAsnRS, TCMDC-124724 disrupts the charging of tRNA with asparagine, a critical step in protein synthesis . This disruption leads to an amino acid starvation response, which can be detrimental to the parasite .

Pharmacokinetics

Given its potent activity against parasite cultures and low mammalian cell toxicity, it is likely to have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular effect of TCMDC-124724’s action is the formation of an Asn-TCMDC-124724 adduct that inhibits PfAsnRS . On a cellular level, this results in the disruption of protein synthesis and the activation of an amino acid starvation response in Plasmodium falciparum . This can lead to the death of the parasite, making TCMDC-124724 a potential antimalarial agent .

Action Environment

The action of TCMDC-124724 is influenced by the biochemical environment of the Plasmodium falciparum parasite. Factors such as the availability of asparagine and the presence of other proteins may affect the compound’s efficacy . Additionally, the compound’s stability could be influenced by factors such as pH and temperature, although further studies are needed to confirm this.

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific physical and chemical properties, as well as how they are handled and used . Proper safety measures should always be taken when working with chemicals, including the use of appropriate personal protective equipment and adherence to safe handling procedures .

Future Directions

The future directions for research on similar compounds could include further exploration of their synthesis and reactivity, investigation of their potential applications (for example, in the development of new drugs or materials), and studies of their environmental impact .

properties

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O/c1-13-11-18(26(2)3)25-20(22-13)24-17-9-7-16(8-10-17)23-19(27)14-5-4-6-15(21)12-14/h4-12H,1-3H3,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKMNWKIPGGDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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